molecular formula C7H5N3OS B13816259 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

Cat. No.: B13816259
M. Wt: 179.20 g/mol
InChI Key: LAPZKFYEIDXOMN-WEVVVXLNSA-N
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Description

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is a compound that features a cyano group, a thiophene ring, and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide typically involves the reaction of thiophene-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction can be carried out in solvents such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The formamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the formamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted formamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is unique due to its combination of a cyano group, thiophene ring, and formamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide

InChI

InChI=1S/C7H5N3OS/c8-4-7(11)10-9-5-6-2-1-3-12-6/h1-3,5H,(H,10,11)/b9-5+

InChI Key

LAPZKFYEIDXOMN-WEVVVXLNSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C#N

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C#N

Origin of Product

United States

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